Cas no 2741-08-4 (Thiourea, N-ethyl-N'-(phenylmethyl)-)

Thiourea, N-ethyl-N'-(phenylmethyl)- structure
2741-08-4 structure
Product Name:Thiourea, N-ethyl-N'-(phenylmethyl)-
CAS No:2741-08-4
MF:C10H14N2S
MW:194.296560764313
CID:238271
PubChem ID:3768805
Update Time:2025-04-19

Thiourea, N-ethyl-N'-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Thiourea, N-ethyl-N'-(phenylmethyl)-
    • RIXUXULYJVAPIX-UHFFFAOYSA-N
    • AB01333829-02
    • AKOS003440295
    • 1-benzyl-3-ethylthiourea
    • NCGC00341653-01
    • 1-ethyl-3-benzyl thiourea
    • 2741-08-4
    • DTXSID20396154
    • SCHEMBL11239091
    • Inchi: 1S/C10H14N2S/c1-2-11-10(13)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12,13)
    • InChI Key: RIXUXULYJVAPIX-UHFFFAOYSA-N
    • SMILES: S=C(NCC)NCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 194.08792
  • Monoisotopic Mass: 194.088
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 56.2Ų

Experimental Properties

  • PSA: 24.06
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